
Tyramine
Overview
Description
Tyramine is a naturally occurring trace amine derived from the amino acid tyrosine. It is found in various foods, especially those that are fermented, cured, pickled, aged, or spoiled. This compound acts as a catecholamine releasing agent and is known for its role in modulating physiological processes such as blood pressure regulation and neurotransmitter release .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tyramine can be synthesized through a three-step biocatalytic reaction starting from serine in keratin acid hydrolysis wastewater. The process involves the conversion of serine to tyrosine using serine deaminase and tyrosine phenol-lyase, followed by the decarboxylation of tyrosine to this compound using tyrosine decarboxylase . The reaction conditions include a pH of 8.0, a temperature of 37°C, and the presence of Triton X-100 at 0.04%.
Industrial Production Methods
Industrial production of this compound often involves the chemical synthesis route. This method includes the decarboxylation of tyrosine, which can be achieved using various chemical reagents and catalysts .
Chemical Reactions Analysis
Metabolism of Tyramine
This compound is metabolized by the enzyme monoamine oxidase (MAO) . During normal metabolism in humans and mammals, this compound is deaminated in the liver into an inactive metabolite .When hepatic monoamine oxidase is inhibited, the clearance of this compound is blocked, which can lead to increased circulating this compound levels .
N-Methylation
This compound can undergo N-methylation to form various methylated alkaloid derivatives :
- N-methylthis compound
- N,N-dimethylthis compound (hordenine)
- N,N,N-trimethylthis compound (candicine)
Hydrogenation
This compound hydrogen sulfate can be produced via the heterogeneously catalyzed selective hydrogenation of 4-hydroxybenzyl cyanide using a Pd/C catalyst in a three-phase reactor .
Catalysis
This compound derivatives can catalyze the self-aldol dimerization of butanal in the presence of Escherichia coli [14, 16].
Reactions with Imines
This compound can react with imine intermediates, such as 4-hydroxybenzyl imine, leading to the formation of secondary and tertiary amines. This coupling reaction involves the elimination of ammonia [2, 3].
This compound in Crystal Engineering
This compound can act as a coformer in crystal engineering, forming salts with organic acids .
Genotoxicity
This compound may be genotoxic to intestinal cells at concentrations found in biogenic amine-rich foods . It can affect the expression of genes involved in DNA damage and repair . this compound can induce the expression of growth-arrest and DNA damage (GADD) family genes and affect the transcription of DNA-repair genes .
Biosensors
This compound's interactions with fullerenes can be exploited in biosensors. The adsorption of this compound on pristine, Boron (B), and Silicon (Si) doped fullerenes has been explored for developing this compound biosensors .
Catalytic Decarboxylation
This compound can be prepared by performing a catalytic decarboxylation reaction on tyrosine with a decarboxylation catalyst in an organic solvent .
Miscellaneous Reactions
This compound can be used to synthesize this compound-derived natural products and analogs through a combination of alkylation, deprotection, and Heck coupling .
Scientific Research Applications
Pharmaceutical Applications
Tyramine serves as a precursor for several bioactive compounds with therapeutic potential:
- Dopamine Derivatives : Due to its structural similarity to dopamine, this compound can influence dopaminergic pathways. It acts as a neuromodulator that may regulate neuronal activity in the basal ganglia, potentially impacting conditions like Parkinson's disease .
- Antimicrobial Agents : N-acetylthis compound, derived from this compound, has shown activity against multidrug-resistant pathogens and may serve as a new antiplatelet drug due to its inhibitory effects on factor Xa .
- Neuroprotective Compounds : this compound is linked to the synthesis of neuroprotective agents such as salidroside, which has implications for neurodegenerative disease treatment .
Biotechnological Applications
This compound's role in biotechnology is gaining traction:
- Biosynthesis : Recent studies have demonstrated the sustainable production of this compound via metabolic engineering of Corynebacterium glutamicum, enabling its use as a building block for high-performance materials like thermoplastics and hydrogels . This approach emphasizes eco-friendly production methods.
- Hydrogel Formation : this compound enhances the wettability and stability of alginate-based hydrogels, making them suitable for tissue engineering applications .
Food Science
In food science, this compound is both a concern and an area of interest:
- Fermentation Indicator : this compound levels can indicate the fermentation quality of food products. Elevated levels are often associated with spoilage or certain foodborne illnesses (e.g., scombroid poisoning) due to histamine production .
- Flavor Enhancer : As a flavor compound, this compound contributes to the taste profiles of aged foods and beverages.
Biosensing Technologies
Recent research highlights this compound's potential in biosensing applications:
- Biosensors Development : In silico studies have explored the adsorption of this compound on boron and silicon-doped fullerenes for developing cost-effective biosensors. These sensors aim to detect this compound levels in biological samples and food products, enhancing food safety and quality control .
Case Study 1: Metabolic Engineering for Sustainable Production
A study focused on engineering Corynebacterium glutamicum for the de novo production of this compound from simple nitrogen sources. The engineered strain achieved a high titer of 1.9 g/L of this compound through metabolic pathways involving l-tyrosine decarboxylation. This advancement illustrates the potential for sustainable production methods in industrial biotechnology .
Case Study 2: Neuropharmacological Effects
Research investigating the effects of this compound on rat subthalamic neurons revealed that it induces inward currents in over 60% of tested neurons. This finding supports the hypothesis that this compound acts as an endogenous ligand for trace amine receptors, influencing dopaminergic signaling pathways relevant to neuropharmacology .
Mechanism of Action
Tyramine exerts its effects by inducing the release of catecholamines such as norepinephrine. It binds to trace amine-associated receptor 1 (TAAR1), a G-protein coupled receptor, in the synaptic cleft, reducing the activity of serotonergic and dopaminergic receptors . This mechanism is crucial for its role in modulating blood pressure and neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
β-Phenylethylamine: Another aromatic biogenic amine with similar neuromodulatory properties.
Octopamine: A neurotransmitter that is a metabolic product of tyramine.
Dopamine: A well-known neurotransmitter involved in various physiological processes.
Uniqueness
This compound is unique in its inability to cross the blood-brain barrier, which limits its effects to peripheral sympathomimetic actions. This characteristic distinguishes it from other similar compounds like dopamine, which can cross the blood-brain barrier and exert central nervous system effects .
Biological Activity
Tyramine is a biogenic amine derived from the amino acid tyrosine, commonly found in various foods, particularly aged cheeses, cured meats, and fermented products. Its biological activity is significant due to its involvement in neurotransmission and potential health implications, including effects on blood pressure and gene expression related to DNA damage. This article provides an overview of this compound's biological activity, including research findings, case studies, and data tables summarizing its effects.
This compound primarily acts as a sympathomimetic agent, influencing the release of norepinephrine from sympathetic nerve endings. This action can lead to increased heart rate and blood pressure, particularly in individuals with monoamine oxidase inhibitors (MAOIs) in their system, which can prevent the metabolism of this compound.
Table 1: Biological Effects of this compound
2. Gene Expression and Genotoxicity
Recent studies have indicated that this compound may have genotoxic effects on intestinal cells. Research shows that exposure to this compound alters the expression of several genes involved in DNA damage signaling pathways. Notably, genes such as GADD45A and GADD45G exhibited significant upregulation at concentrations above 3.65 mM, indicating a potential risk for DNA damage.
Case Study: this compound-Induced Gene Expression Changes
A study conducted on HT29 intestinal cells demonstrated that this compound exposure led to:
- Upregulation of GADD family genes : GADD45A and GADD45G showed more than fourfold increases at specific concentrations.
- Downregulation of DNA repair genes : High concentrations (2000 mg/kg) repressed genes involved in mismatch repair (MMR) and nucleotide excision repair (NER), suggesting a risk for genomic instability .
3. Behavioral Effects in Invertebrates
This compound also plays a crucial role in the nervous systems of invertebrates. It functions as a neuromodulator affecting behaviors such as aggression, mating, and foraging in social insects like honeybees.
Table 2: Behavioral Effects of this compound in Insects
Behavior | Effect | Reference |
---|---|---|
Flight inhibition | Decreases flight motivation | |
Aggression modulation | Influences aggressive behaviors | |
Foraging behavior | Alters foraging activity |
4. Health Implications
The consumption of this compound-rich foods can pose risks for individuals taking MAOIs, leading to hypertensive crises due to excessive norepinephrine release. Moreover, this compound's potential genotoxic effects raise concerns regarding its long-term consumption.
Research Findings on Health Risks
- Hypertensive Crisis : Patients on MAOIs consuming high-tyramine foods may experience severe hypertension due to unregulated norepinephrine levels .
- Genotoxicity : Evidence suggests that dietary intake of this compound could contribute to cellular damage and increased cancer risk through its effects on gene expression related to DNA repair .
Q & A
Basic Research Questions
Q. What analytical methods are most reliable for quantifying tyramine in complex biological matrices?
- Methodology : High-performance liquid chromatography (HPLC) coupled with fluorescence detection or mass spectrometry (LC-MS/MS) is preferred for sensitivity and specificity. For simultaneous detection of this compound with other biogenic amines (e.g., histamine), enzymatic assays using peroxidase-coupled reactions can achieve limits of detection (LOD) as low as 1.5×10⁻⁸ mol . Validate methods using spiked recovery experiments to account for matrix interference.
- Key Considerations : Ensure calibration curves span physiological and pathological concentration ranges (e.g., 1×10⁻⁴ M to 2.5×10⁻⁵ M) .
Q. How does this compound interact with monoamine transporters (SERT, DAT, NET) in vitro?
- Experimental Design : Use synaptosomal preparations to measure tritium-labeled neurotransmitter efflux. This compound’s efficacy (% Emax) is typically normalized to maximal release induced by 100 µM this compound for SERT and 10 µM for DAT/NET .
- Data Interpretation : Compare EC₅₀ values across transporters; e.g., this compound may show higher potency at NET than DAT due to structural affinity differences .
Advanced Research Questions
Q. How can contradictory data on this compound’s role in migraines be resolved through experimental design?
- Contradiction Analysis : Conflicting reports on this compound-induced migraines may arise from variability in dietary intake quantification or genetic polymorphisms in monoamine oxidase (MAO) activity.
- Methodological Solution : Conduct controlled dietary interventions with standardized this compound doses (e.g., 50–500 mg/day) and stratify participants by MAO-A/B genotype. Use double-blind placebo-controlled trials to isolate this compound-specific effects .
Q. What experimental models best capture this compound’s dual role as a neuromodulator and hypertensive agent?
- Model Selection :
- In vitro: Differentiated SH-SY5Y cells for studying this compound’s TAAR1-mediated modulation of dopamine release.
- In vivo: Spontaneously hypertensive rats (SHR) to assess this compound’s pressor effects via peripheral adrenergic receptors.
Q. How do this compound-oxidizing enzymes vary across microbial species, and what implications does this have for food safety research?
- Methodology : Screen bacterial isolates (e.g., Enterococcus, Lactobacillus) for tyrosine decarboxylase activity using colorimetric assays (e.g., pH change or CO₂ detection). Pair genomic analysis to identify tdc gene clusters and correlate with this compound production in fermented foods.
- Data Validation : Use knockout strains to confirm enzyme specificity and quantify this compound via LC-MS/MS in food matrices .
Q. Methodological Pitfalls and Solutions
Q. Why do EC₅₀ values for this compound vary across neurotransmitter release assays?
- Source of Variation : Differences in synaptosomal preparation (e.g., brain region specificity, rodent strain) or assay conditions (e.g., buffer composition, incubation time).
- Standardization : Normalize release to a positive control (e.g., 100 µM this compound) and report raw data alongside % Emax. Use non-linear regression (GraphPad Prism) for EC₅₀ calculation with shared confidence intervals .
Q. How can researchers address low reproducibility in this compound-dependent MAO inhibition studies?
- Troubleshooting :
- Validate MAO activity using a reference inhibitor (e.g., clorgyline for MAO-A).
- Control for dietary this compound intake in animal studies via purified diets.
- Use isotopic labeling (e.g., ¹⁴C-tyramine) to trace metabolic flux .
Q. Data Presentation Guidelines
Q. What statistical approaches are optimal for analyzing this compound’s dose-response effects?
- Analysis Framework :
- Non-linear regression for EC₅₀/IC₅₀ curves.
- Two-way ANOVA for genotype × treatment interactions.
- Bonferroni correction for multiple comparisons in neurotransmitter release assays .
Q. How should conflicting data on this compound’s neuroprotective vs. neurotoxic effects be contextualized?
- Interpretation Strategy :
- Differentiate acute vs. chronic exposure models.
- Assess mitochondrial function (e.g., Seahorse assay) and oxidative stress markers (e.g., ROS, glutathione) to clarify mechanisms.
- Meta-analysis of existing datasets to identify consensus pathways .
Q. Ethical and Safety Considerations
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Risk Mitigation :
- Use fume hoods for powder handling to prevent inhalation.
- Avoid strong oxidizers and acids due to incompatibility risks .
- Monitor for hypertensive crises in animal models via continuous telemetry .
Properties
IUPAC Name |
4-(2-aminoethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c9-6-5-7-1-3-8(10)4-2-7/h1-4,10H,5-6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGWFCGJZKJUFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Record name | tyramine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Tyramine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
71495-67-5 | |
Record name | Poly(tyramine) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71495-67-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2043874 | |
Record name | Tyramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2043874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, Colourless to yellow solid; Sweet meaty aroma | |
Record name | Tyramine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000306 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 2-(4-Hydroxyphenyl)ethylamine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1580/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
166 °C @ 2 MM HG | |
Record name | TYRAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2132 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SOL IN WATER /TYRAMINE HYDROCHLORIDE/, 1 G DISSOLVES IN 10 ML BOILING ALCOHOL, SPARINGLY SOL IN BENZENE, XYLENE, Slightly soluble in water, benzene; soluble in ethanol, xylene, Water solubility = 10.4E+3 mg/L @ 15 °C, 10.4 mg/mL at 15 °C, Soluble in water, Soluble (in ethanol) | |
Record name | TYRAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2132 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Tyramine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000306 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 2-(4-Hydroxyphenyl)ethylamine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1580/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Mechanism of Action |
... Findings indicate that tyramine acts presynaptically to cause a release of endogenous norepinephrine from the nerve, which in turn acts on postjunctional receptors. | |
Record name | TYRAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2132 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALS FROM BENZENE OR ALCOHOL, PLATES OR NEEDLES FROM BENZENE, NEEDLES FROM WATER | |
CAS No. |
51-67-2 | |
Record name | Tyramine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51-67-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Tyramine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051672 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tyramine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08841 | |
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Record name | tyramine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249188 | |
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Record name | Tyramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2043874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-aminoethyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.106 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TYRAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8ZC7V0OX3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | TYRAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2132 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Tyramine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000306 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
164-165 °C, MP: 269 °C /TYRAMINE HYDROCHLORIDE/, 164 - 165 °C | |
Record name | TYRAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2132 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Tyramine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000306 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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